Product packaging for 5-Bromo-6-chloro-3-iodo-1H-indazole(Cat. No.:CAS No. 1956371-54-2)

5-Bromo-6-chloro-3-iodo-1H-indazole

Cat. No.: B2381491
CAS No.: 1956371-54-2
M. Wt: 357.37
InChI Key: QWGNJOVLFUGLHN-UHFFFAOYSA-N
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Description

5-Bromo-6-chloro-3-iodo-1H-indazole ( 1956371-54-2) is a high-purity, polyhalogenated indazole derivative supplied for research use only. With the molecular formula C 7 H 3 BrClIN 2 and a molecular weight of 357.37 g/mol, this compound serves as a versatile and advanced building block in organic synthesis and medicinal chemistry . The presence of three distinct halogen atoms (bromine, chlorine, and iodine) at the 5, 6, and 3 positions of the indazole ring system offers multiple sites for selective cross-coupling reactions and further functionalization, making it a valuable scaffold for constructing complex molecules. The indazole core is a privileged structure in drug discovery, known for its wide range of pharmaceutical and biological properties . Researchers utilize this specific halogenated indazole as a key intermediate in the design and synthesis of novel bioactive compounds. Its primary research value lies in its application in developing molecular probes and potential therapeutic agents, particularly in the field of kinase inhibitor research . For instance, structurally similar indazole-based compounds are being actively investigated as potent inhibitors of kinases like Polo-like kinase 4 (PLK4), a promising target in oncology . The compound must be stored in a dark place, sealed in dry conditions, and kept at 2-8°C to ensure stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3BrClIN2 B2381491 5-Bromo-6-chloro-3-iodo-1H-indazole CAS No. 1956371-54-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-6-chloro-3-iodo-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClIN2/c8-4-1-3-6(2-5(4)9)11-12-7(3)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWGNJOVLFUGLHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C(NN=C21)I)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Organic Chemistry and Reactivity Profiles of 5 Bromo 6 Chloro 3 Iodo 1h Indazole

Elucidation of Reaction Mechanisms in Metal-Catalyzed Transformations

Transition-metal-catalyzed reactions are pivotal in the functionalization of halogenated indazoles. niist.res.inresearchgate.netresearchgate.net The reactivity of the carbon-halogen bonds in 5-Bromo-6-chloro-3-iodo-1H-indazole towards metals like palladium and copper is central to its synthetic utility. The typical catalytic cycle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: This initial step involves the insertion of a low-valent metal catalyst (e.g., Pd(0)) into the carbon-halogen bond. The reactivity order for this process is generally C-I > C-Br > C-Cl, a trend governed by the bond dissociation energies. Consequently, the C-I bond at the 3-position of this compound is the most susceptible to oxidative addition. This selective activation allows for the preferential functionalization of this position.

Transmetalation: Following oxidative addition, the organometallic intermediate undergoes transmetalation. In this step, a group from another organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the metal center of the indazole complex, displacing the halide.

Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the newly formed carbon-carbon bond is created, and the catalyst is regenerated in its active, low-valent state. This step yields the desired cross-coupled product.

Patterns of Nucleophilic and Electrophilic Substitution on Poly-Halogenated Indazoles

The indazole ring system can undergo both nucleophilic and electrophilic substitution reactions, with the regiochemical outcome being heavily influenced by the existing substituents. chim.itnih.gov

Nucleophilic Substitution: The halogen atoms on the benzene (B151609) ring of this compound are susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the indazole ring and the halogens themselves facilitates attack by nucleophiles. The relative reactivity of the halogens in SNAr reactions can be influenced by the reaction conditions and the nature of the nucleophile. Generally, halogens at positions activated by the heterocyclic ring are more prone to substitution.

Electrophilic Substitution: While the indazole ring is generally considered electron-rich, the presence of multiple electron-withdrawing halogen atoms deactivates the ring towards electrophilic attack. However, under forcing conditions or with highly reactive electrophiles, substitution can occur. The position of electrophilic attack is directed by the combined electronic effects of the existing substituents.

N-Alkylation and N-Arylation: The nitrogen atoms of the indazole ring are nucleophilic and readily undergo alkylation and arylation. beilstein-journals.orgnih.gov The regioselectivity of these reactions (N1 vs. N2 substitution) is a critical aspect and can be controlled by factors such as the choice of base, solvent, and the nature of the electrophile. beilstein-journals.orgnih.gov For instance, the use of different bases can lead to the selective formation of either the N1 or N2 isomer. nih.gov

Photoreactivity and Photochemical Rearrangements of Halogenated Indazoles

The study of the photoreactivity of halogenated indazoles is an emerging area with potential applications in photoredox catalysis and materials science. dntb.gov.uaresearchgate.netnih.gov The carbon-halogen bonds in these molecules can undergo homolytic cleavage upon irradiation with light of a suitable wavelength, generating radical intermediates.

The relative lability of the C-I, C-Br, and C-Cl bonds under photochemical conditions follows the trend of their bond dissociation energies, with the C-I bond being the most susceptible to cleavage. This selective bond scission can be harnessed to initiate radical-based transformations at specific positions of the indazole core.

Photochemical rearrangements of the indazole ring system itself are also possible, potentially leading to the formation of isomeric structures. The specific outcomes of these photoreactions are dependent on the substitution pattern of the indazole and the reaction conditions, including the solvent and the presence of photosensitizers.

Oxidation-Reduction Chemistry of the Indazole Nucleus

The indazole nucleus can participate in oxidation-reduction reactions. nih.govnih.gov The ease of oxidation or reduction is influenced by the electronic nature of the substituents on the ring. The presence of electron-withdrawing halogen atoms in this compound makes the ring more resistant to oxidation and more susceptible to reduction compared to the parent indazole.

Oxidation: Oxidation of the indazole ring can lead to the formation of various products, including indazolones. The specific outcome depends on the oxidizing agent and the reaction conditions.

Reduction: Reduction of the indazole nucleus can also occur. For instance, catalytic hydrogenation can lead to the saturation of the heterocyclic ring. The nitro group, if present, can be selectively reduced to an amino group under specific conditions.

The redox properties of indazole derivatives are particularly relevant in the context of their biological activity, as some are believed to act as prodrugs that are activated by reduction in vivo. nih.gov

Chemo- and Regioselectivity in Reactions Involving Multiple Halogen Atoms

A key challenge and opportunity in the chemistry of this compound is the selective functionalization of one halogen atom in the presence of others. dntb.gov.uachemicalbook.comnih.gov This chemo- and regioselectivity is crucial for the stepwise construction of complex molecular architectures.

The differential reactivity of the C-I, C-Br, and C-Cl bonds is the primary basis for achieving selectivity. As mentioned earlier, the C-I bond is the most reactive in metal-catalyzed cross-coupling reactions due to its lower bond strength. This allows for the selective introduction of a substituent at the 3-position while leaving the bromo and chloro groups intact for subsequent transformations.

By carefully choosing the reaction conditions, such as the catalyst, ligands, and temperature, it is often possible to achieve a high degree of selectivity. For example, a mild palladium catalyst might selectively cleave the C-I bond, while a more reactive catalyst system or harsher conditions might be required to activate the C-Br or C-Cl bonds. This hierarchical reactivity allows for a programmed, stepwise functionalization of the polyhalogenated indazole scaffold.

Computational Chemistry and in Silico Studies of 5 Bromo 6 Chloro 3 Iodo 1h Indazole and Its Analogs

In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)

In the early stages of drug discovery and development, the assessment of a compound's pharmacokinetic and safety profile is crucial to de-risk its progression towards clinical trials. In silico, or computational, methods for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties have become indispensable tools. nih.govmdpi.com These approaches allow for the rapid and cost-effective screening of large libraries of compounds, helping to identify candidates with desirable drug-like properties and flag potential liabilities. mdpi.comnih.gov

For a specialized molecule such as 5-Bromo-6-chloro-3-iodo-1H-indazole, while specific experimental ADMET data is not publicly available, its properties can be predicted using various computational models. These models leverage vast datasets of known molecules to establish quantitative structure-activity relationships (QSAR) and predict the behavior of novel compounds. nih.gov The predictions for this compound and its analogs are based on its structural features, including its heterocyclic indazole core, and the presence of multiple halogen substituents which significantly influence properties like lipophilicity and metabolic stability.

Key ADMET parameters for this compound and its analogs are predicted and summarized in the table below. These predictions are derived from established computational algorithms and provide a preliminary assessment of the compound's likely behavior in a biological system.

Table 1: Predicted ADMET Properties of this compound

Parameter Predicted Value/Classification Significance
Absorption
Lipophilicity (logP)High (e.g., > 4.0)Influences solubility, permeability, and plasma protein binding. High lipophilicity can lead to poor aqueous solubility but enhanced membrane permeability.
Aqueous Solubility (logS)LowAffects dissolution and absorption. Low solubility can be a limiting factor for oral bioavailability.
Caco-2 PermeabilityHighIndicates the potential for good absorption across the intestinal epithelial cell barrier, suggesting good oral bioavailability. mdpi.com
Human Intestinal AbsorptionHigh (>90%)Predicts the extent to which the compound will be absorbed from the gut into the bloodstream. mdpi.com
P-glycoprotein (P-gp) SubstrateLikelyP-gp is an efflux transporter that can pump drugs out of cells, potentially reducing absorption and distribution to target tissues.
Distribution
Volume of Distribution (VDss)HighA high VDss suggests the compound distributes extensively into tissues rather than remaining in the plasma. mdpi.com
Plasma Protein Binding (PPB)High (>90%)The extent of binding to plasma proteins like albumin affects the free fraction of the drug available to exert its pharmacological effect.
Blood-Brain Barrier (BBB) PermeabilityModerate to HighThe presence of multiple halogens can increase lipophilicity, potentially facilitating passage across the BBB.
Metabolism
Cytochrome P450 (CYP) InhibitionProbable inhibitor of CYP2D6, CYP3A4Inhibition of major CYP enzymes can lead to drug-drug interactions, altering the metabolism of co-administered drugs. nih.gov
Excretion
Total ClearanceLowPredicts the rate at which the drug is removed from the body. Low clearance suggests a longer half-life.
Toxicity
hERG InhibitionPotential riskBlockade of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias.
Mutagenicity (AMES test)Non-mutagenicPredicts the likelihood of the compound causing DNA mutations. nih.gov
HepatotoxicityPotential riskAssesses the risk of drug-induced liver injury.

The predictions indicate that while this compound may exhibit good absorption and tissue distribution, potential liabilities include low aqueous solubility and the possibility of inhibiting key metabolic enzymes like CYP2D6 and CYP3A4. nih.gov The high degree of halogenation contributes significantly to its predicted high lipophilicity. While this can enhance membrane permeability, it may also lead to increased metabolic clearance or off-target effects. Such in silico profiles are critical for guiding further optimization of this and related haloindazole scaffolds, for instance, by modifying substituents to improve solubility or reduce CYP inhibition while retaining desired biological activity.

Theoretical Basis for Halogen Bonding Interactions in Biological Systems

Halogen bonding is a noncovalent interaction that has gained significant recognition in medicinal chemistry and drug design as a powerful tool for enhancing ligand-protein binding affinity and specificity. nih.govacs.org It is a directional interaction that occurs between a halogen atom (X) in a molecule R-X (where R is an electron-withdrawing group) and a nucleophilic (electron-rich) atom, such as oxygen, nitrogen, or sulfur, in another molecule. acs.orgijres.org

The theoretical foundation of halogen bonding lies in the anisotropic distribution of electron density on the halogen atom. acs.orgnih.gov Contrary to the classical view of halogens as being uniformly electronegative, when a halogen atom is covalently bonded to an electron-withdrawing moiety, the electron density is pulled away from the halogen, creating a region of lower electron density on the side of the halogen opposite to the covalent bond. This region possesses a positive electrostatic potential and is known as a "sigma-hole" (σ-hole). nih.govnih.gov

This electropositive σ-hole can then act as a Lewis acid, interacting favorably with a Lewis base (an electron donor). nih.govnih.gov The strength of the halogen bond is influenced by several factors:

The Halogen Atom: The ability to form halogen bonds increases with the polarizability of the halogen, following the general trend I > Br > Cl > F. ijres.orgnih.gov Iodine and bromine are the most effective halogen bond donors, while fluorine rarely participates in such interactions.

The Electron-Withdrawing Group: The more electron-withdrawing the group attached to the halogen, the more positive the σ-hole becomes, resulting in a stronger halogen bond.

The Lewis Base: The strength of the interaction also depends on the nature of the electron-donating atom (the halogen bond acceptor). Common acceptors in biological systems include the backbone carbonyl oxygens of amino acids, the side-chain hydroxyls of serine and threonine, and the nitrogen atoms in histidine. acs.org

The interaction is highly directional, with the optimal geometry being a near-linear arrangement of R-X···Y, where Y is the Lewis base. acs.org This directionality makes halogen bonds a valuable and specific interaction for rational drug design, allowing for precise positioning of a ligand within a protein's binding site. Quantum chemical calculations, such as Møller-Plesset perturbation theory (MP2), are often used to accurately model and quantify the strength of these interactions. acs.orgnih.gov The energy of a halogen bond can range from approximately -5 to -18 kJ/mol, which is comparable in strength to a conventional hydrogen bond. acs.org

In the context of this compound, the presence of three different halogen atoms (iodine, bromine, and chlorine) provides multiple potential sites for forming halogen bonds. The iodine at the 3-position, being the most polarizable, is the most likely and strongest halogen bond donor. This allows the molecule to form highly specific and stabilizing interactions with target proteins, potentially explaining the high affinity and efficacy observed in many halogenated drug candidates. acs.orgpnas.org

Structure Activity Relationship Sar Elucidation for 5 Bromo 6 Chloro 3 Iodo 1h Indazole Derivatives

Differential Contribution of Bromine, Chlorine, and Iodine Substitutions to Biological Efficacy

The presence and nature of halogen substituents on the indazole ring play a pivotal role in modulating the biological activity of the molecule. The differential contributions of bromine, chlorine, and iodine at various positions are a key area of investigation in SAR studies.

Studies on related halogenated compounds have shown that the presence of bromide and iodide ions can lead to the formation of more potent, albeit potentially more toxic, disinfection byproducts during chlorination processes. researchgate.netnih.gov While this context is different from therapeutic applications, it highlights the enhanced reactivity that can be conferred by heavier halogens. In a study on the effects of bromine and iodine on dandelion growth, both elements were shown to influence the accumulation of bioactive compounds. mdpi.com This suggests that the presence of these halogens can have a profound effect on the interaction of the molecule with biological systems.

The specific combination of bromine at the C-5 position, chlorine at the C-6 position, and iodine at the C-3 position in the parent compound creates a unique electronic and steric environment that dictates its interaction with biological targets. The interplay between the electron-withdrawing and steric properties of these halogens is crucial for optimizing binding affinity and efficacy.

Positional Effects of Halogens on Ligand-Receptor Binding Affinity and Selectivity

The specific placement of halogen atoms on the indazole ring is as critical as their presence. The positional effects of bromine, chlorine, and iodine directly influence how a ligand interacts with its receptor, ultimately determining its binding affinity and selectivity.

The benzene (B151609) ring portion of the indazole scaffold, where the bromine and chlorine atoms are located in 5-Bromo-6-chloro-3-iodo-1H-indazole, is crucial for establishing interactions within the hydrophobic pockets of target proteins. nih.gov The size and electronegativity of the halogens at positions C-5 and C-6 can influence the orientation of the entire molecule within the binding site. For example, a halogen at the C-6 position has been shown to be important for the inhibitory activity of certain indazole-based kinase inhibitors. nih.gov

Theoretical investigations on arylsulphonyl indazole derivatives as potential VEGFR2 kinase ligands have demonstrated that interactions with specific amino acids, such as Phe918, are significantly influenced by the substituents on the indazole ring. nih.gov The polarity and hydrophobicity of these interactions can be modulated by the type and position of the halogen.

Furthermore, the iodine at the C-3 position is of particular interest. The C-3 position is often a key site for functionalization to modulate biological activity. pnrjournal.com The large and polarizable nature of the iodine atom at this position can lead to strong halogen bonding interactions with the receptor, a type of non-covalent interaction that is increasingly recognized for its importance in drug design. This can significantly enhance binding affinity and contribute to the selectivity of the compound for its target.

Impact of N-1 and N-2 Substituents on Pharmacological Profiles

The nitrogen atoms of the pyrazole (B372694) ring in the indazole scaffold offer opportunities for substitution, which can profoundly alter the pharmacological profile of the resulting derivatives. The position of the substituent, whether on the N-1 or N-2 atom, is a critical determinant of the compound's biological activity. nih.govbeilstein-journals.org

The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole tautomer. nih.gov Consequently, N-1 substituted indazoles are often the thermodynamically favored product in alkylation reactions. nih.gov However, the regioselectivity of N-alkylation can be influenced by both steric and electronic effects of other substituents on the indazole ring. nih.govbeilstein-journals.org For instance, electron-withdrawing groups at the C-7 position can favor N-2 substitution. nih.gov

The nature of the substituent on the nitrogen atom also plays a crucial role. In the development of Rho kinase (ROCK) inhibitors, the introduction of an N-substituted prolinamido group at the C-5 position of the indazole core led to a significant increase in inhibitory activity. nih.gov This highlights the potential for N-substituents to not only modulate the physicochemical properties of the molecule but also to introduce new interaction points with the target receptor.

The ability to selectively synthesize N-1 or N-2 substituted derivatives is therefore a powerful tool for optimizing the pharmacological profile of indazole-based compounds. nih.govbeilstein-journals.org This allows for the exploration of different binding modes and the fine-tuning of properties such as solubility, membrane permeability, and metabolic stability.

Strategic Modifications at the C-3 Position and their Influence on Target Interaction

The C-3 position of the indazole ring is a key handle for synthetic modification and has a significant impact on the biological activity of the resulting derivatives. pnrjournal.com Methods for the direct functionalization of the C-3 position are highly sought after in medicinal chemistry. nih.gov

In the parent compound, this compound, the iodine atom at the C-3 position serves as a versatile synthetic precursor for introducing a wide range of functional groups through cross-coupling reactions. This allows for the exploration of a vast chemical space and the optimization of interactions with the target protein.

For example, the introduction of an amino group at the C-3 position is a common strategy in the design of kinase inhibitors, as the 1H-indazole-3-amine structure can act as an effective hinge-binding fragment. nih.gov Further modification of this amino group, for instance by forming an amide linkage, can further enhance antitumor activity. nih.gov

The following table illustrates the impact of C-3 modifications on the activity of indazole derivatives:

C-3 Substituent Observed Effect on Biological Activity
IodineVersatile synthetic handle for further modification.
Amino GroupActs as a hinge-binding fragment in kinase inhibitors. nih.gov
Allyl GroupAllows for the creation of quaternary stereocenters. nih.gov
CarboxamideCan enhance antitumor activity. nih.gov

Stereochemical Considerations in the Design of Biologically Active Indazoles

Stereochemistry plays a crucial role in the biological activity of chiral molecules, influencing everything from target binding to metabolic fate. nih.gov The introduction of stereocenters into indazole derivatives can lead to significant differences in potency and selectivity between enantiomers.

While the parent compound, this compound, is achiral, the introduction of chiral substituents at various positions, particularly at the N-1, N-2, or C-3 positions, can create stereoisomers with distinct pharmacological profiles. For example, the synthesis of indazoles with a C-3 quaternary chiral center has been shown to be highly enantioselective, opening the door to the development of stereochemically pure and potent drug candidates. nih.gov

The importance of stereochemistry is well-illustrated in a study on 3-Br-acivicin isomers, where only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting a stereoselective uptake mechanism. nih.gov This underscores the need to consider the three-dimensional arrangement of atoms when designing and evaluating biologically active indazole derivatives.

The determination of the absolute stereochemistry of bioactive compounds is a critical step in their development, often accomplished using techniques like liquid chromatography. mdpi.com Understanding the stereochemical requirements for optimal target interaction is essential for rational drug design.

Bioisosterism and Scaffold Hopping Approaches for Enhanced Potency and Specificity

Bioisosterism and scaffold hopping are powerful strategies in medicinal chemistry for optimizing lead compounds and discovering novel chemical entities with improved pharmacological properties. nih.govnih.gov These approaches involve the replacement of a functional group or a core scaffold with another that has similar steric and electronic properties, with the aim of enhancing potency, selectivity, or pharmacokinetic parameters. cambridgemedchemconsulting.com

In the context of indazole derivatives, bioisosteric replacement can be applied to various parts of the molecule. For example, the indazole ring itself can be considered a bioisostere of a catechol moiety, a substitution that has been successfully employed in the development of therapeutically active compounds. google.com The 1,2,4-oxadiazole (B8745197) ring has also been used as a bioisosteric replacement for an amide group in the design of potent and selective MAO-B inhibitors based on the 1H-indazole scaffold. nih.gov

Scaffold hopping, a more drastic approach, involves replacing the entire indazole core with a different heterocyclic system while retaining the key pharmacophoric features. This can lead to the discovery of novel chemotypes with improved drug-like properties. nih.gov

The following table provides examples of bioisosteric replacements and scaffold hopping approaches relevant to indazole derivatives:

Original Moiety Bioisosteric Replacement/Scaffold Hop Therapeutic Goal
CatecholIndazole google.comMaintain or modify therapeutic activity.
Amide1,2,4-Oxadiazole nih.govEnhance potency and selectivity of MAO-B inhibitors.
Indazole ScaffoldOther HeterocyclesDiscover novel chemotypes with improved properties.

By systematically applying these strategies, medicinal chemists can navigate the vast chemical space of indazole derivatives to identify compounds with superior therapeutic potential.

Biological Activities and Molecular Mechanisms of Action of 5 Bromo 6 Chloro 3 Iodo 1h Indazole Derivatives

Antineoplastic and Anticancer Mechanisms

The quest for novel and more effective cancer treatments has led to the exploration of various synthetic compounds, including derivatives of 5-Bromo-6-chloro-3-iodo-1H-indazole. These molecules have demonstrated promising anticancer properties through several distinct mechanisms of action.

Inhibition of Protein Kinases

Protein kinases are crucial enzymes that regulate a multitude of cellular processes, including growth, proliferation, and differentiation. ed.ac.uk Their dysregulation is a common feature in many cancers, making them prime targets for therapeutic intervention. ed.ac.uk Derivatives of the indazole scaffold have shown significant potential as inhibitors of various protein kinases involved in cancer progression.

Polo-like kinase 4 (PLK4): PLK4 is a key regulator of centriole duplication, and its overexpression can lead to genomic instability, a hallmark of cancer. A series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been developed as potent PLK4 inhibitors. nih.gov One such compound, K22, demonstrated remarkable inhibitory activity against PLK4 with an IC50 value of 0.1 nM. nih.gov This inhibition of PLK4 is a promising strategy for inducing mitotic failure in cancer cells, particularly in breast cancer where PLK4 is often amplified. nih.gov

Fibroblast Growth Factor Receptors (FGFRs): FGFRs are a family of receptor tyrosine kinases that, when aberrantly activated, can drive tumor growth and angiogenesis. While specific studies on this compound derivatives targeting FGFRs are not detailed in the provided results, the broader class of indazole derivatives has been explored as kinase inhibitors, a class to which FGFR inhibitors belong.

Extracellular signal-regulated kinases 1/2 (ERK1/2): The ERK1/2 signaling pathway is a critical regulator of cell proliferation and survival. A series of 1H-indazole amide derivatives have been synthesized and evaluated for their ability to inhibit ERK1/2. Several of these compounds showed potent enzymatic and cellular activity against ERK1/2 and the HT29 cell line, with IC50 values in the nanomolar to low micromolar range. nih.gov

TTK Protein Kinase: Also known as Mps1, TTK is a key component of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. The development of TTK inhibitors is an active area of cancer research. While direct inhibition by this compound derivatives is not specified, the general class of indazole-based kinase inhibitors is relevant to this target.

Akt Kinase (Protein Kinase B): The PI3K/Akt signaling pathway is frequently hyperactivated in cancer, promoting cell survival and proliferation. A series of 5-arylamino-6-chloro-1H-indazole-4,7-diones were synthesized and found to be potent inhibitors of Akt1. nih.gov Mechanistic studies in the PC-3 prostate cancer cell line suggested a dual inhibitory effect, affecting both the activity and the phosphorylation of Akt1. nih.gov

Induction of Apoptosis and Cell Cycle Arrest

A key strategy in cancer therapy is to induce programmed cell death, or apoptosis, in malignant cells. Several indazole derivatives have demonstrated the ability to trigger this process and to halt the cell cycle, thereby preventing tumor growth.

For instance, a study on 1H-indazole-3-amine derivatives revealed that compound 6o could induce apoptosis in K562 chronic myeloid leukemia cells in a dose-dependent manner. nih.gov At concentrations of 10, 12, and 14 µM, the total apoptosis rates were 9.64%, 16.59%, and 37.72%, respectively. nih.gov This pro-apoptotic effect is believed to be mediated through the inhibition of Bcl2 family members and the p53/MDM2 pathway. nih.gov

Selective Estrogen Receptor Degradation (SERDs) Pathways

For hormone-receptor-positive breast cancers, targeting the estrogen receptor (ER) is a cornerstone of treatment. Selective Estrogen Receptor Degraders (SERDs) represent a class of therapeutics that not only block the ER but also promote its degradation. While the provided search results mention that some indazole derivatives have been reported as estrogen receptor modulators, specific details on this compound derivatives acting as SERDs are not available. orientjchem.org However, in silico studies have suggested that certain asymmetric hexahydro-2H-indazoles could potentially act as ERα inhibitors. japsonline.com

Cytotoxic Effects on Specific Cancer Cell Lines

The direct killing of cancer cells, or cytotoxicity, is a primary goal of chemotherapy. Derivatives of this compound have been evaluated for their cytotoxic activity against a panel of human cancer cell lines.

A study on 1H-indazole-3-amine derivatives showed that while many compounds had some activity, compound 6o was particularly effective against the K562 cell line with an IC50 value of 5.15 µM. nih.gov Importantly, this compound displayed selectivity, with a much higher IC50 of 33.2 µM against the normal HEK-293 cell line. nih.gov Other cell lines tested included A549 (lung), PC-3 (prostate), and Hep-G2 (hepatoma). nih.gov

Another study on novel indazole analogues of curcumin (B1669340) tested their cytotoxicity against MCF-7 (breast), HeLa (cervical), and WiDr (colorectal) cancer cells. japsonline.com Compound 3b showed the highest activity against WiDr cells with an IC50 of 27.20 µM and exhibited good selectivity. japsonline.com The IC50 values for these curcumin-indazole analogs against MCF-7 cells ranged from 45.97 to 86.24 µM. japsonline.com

Furthermore, a separate series of 6-bromo quinazoline (B50416) derivatives demonstrated that compound 8a was the most potent against MCF-7 and SW480 cell lines, with IC50 values of 15.85 ± 3.32 and 17.85 ± 0.92 µM, respectively. nih.gov

Compound/Derivative ClassCancer Cell LineIC50 Value (µM)Reference
1H-indazole-3-amine derivative (6o)K562 (Chronic Myeloid Leukemia)5.15 nih.gov
1H-indazole-3-amine derivative (6o)HEK-293 (Normal Kidney)33.2 nih.gov
Curcumin-indazole analog (3b)WiDr (Colorectal Carcinoma)27.20 japsonline.com
Curcumin-indazole analogsMCF-7 (Breast Cancer)45.97 - 86.24 japsonline.com
6-bromo quinazoline derivative (8a)MCF-7 (Breast Cancer)15.85 ± 3.32 nih.gov
6-bromo quinazoline derivative (8a)SW480 (Colorectal Cancer)17.85 ± 0.92 nih.gov
N-(1H-indazol-6-yl)benzenesulfonamide (K22)MCF-7 (Breast Cancer)1.3 nih.gov

Interaction with Other Oncogenic Targets

Beyond the well-defined targets mentioned above, indazole derivatives have the potential to interact with other molecules and pathways that are critical for cancer development. For example, some indazole-containing compounds have been investigated as inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme that plays a role in immune evasion by tumors. nih.gov One such derivative, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (compound 7), was found to suppress IDO1 expression and induce apoptosis in cancer cells. nih.gov

Antimicrobial Efficacy and Mechanisms

The rise of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery of new antimicrobial agents. Indazole derivatives have emerged as a promising class of compounds with activity against a range of microbial pathogens. orientjchem.orgresearchgate.net

The antimicrobial properties of indazole derivatives have been demonstrated against both Gram-positive and Gram-negative bacteria, as well as fungal species. orientjchem.orgresearchgate.net For example, a series of N-methyl-3-aryl indazoles showed inhibitory activity against Xanthomonas campestris, Escherichia coli, Bacillus cereus, Bacillus megaterium, and the fungus Candida albicans. orientjchem.org

One of the key mechanisms of antimicrobial action for some indazole derivatives is the inhibition of the bacterial cell division protein FtsZ. nih.gov A series of 4-bromo-1H-indazole derivatives were designed as FtsZ inhibitors and showed potent activity against Staphylococcus epidermidis and Streptococcus pyogenes. nih.gov Specifically, compounds 12 and 18 were significantly more active than the known FtsZ inhibitor 3-methoxybenzamide (B147233) (3-MBA) against penicillin-resistant Staphylococcus aureus. nih.gov

Another important bacterial target is DNA gyrase, an enzyme essential for DNA replication. A novel class of indazole derivatives was discovered as inhibitors of the GyrB subunit of DNA gyrase, demonstrating excellent enzymatic and antibacterial activity against clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The antimicrobial activity of halogenated compounds, including those with bromine and chlorine, has been noted to be significant. mdpi.com The presence of these halogens in the indazole scaffold likely contributes to their antimicrobial efficacy.

Indazole Derivative ClassMicrobial TargetTarget OrganismsMechanism of ActionReference
N-methyl-3-aryl indazolesNot specifiedX. campestris, E. coli, B. cereus, B. megaterium, C. albicansNot specified orientjchem.org
4-bromo-1H-indazole derivativesFtsZS. epidermidis, S. pyogenes, Penicillin-resistant S. aureusInhibition of cell division nih.gov
Indazole derivativesDNA Gyrase (GyrB subunit)MRSA, S. pneumoniae, E. faecium, E. faecalisInhibition of DNA replication nih.gov
6-Bromo-1H-Indazole 1,2,3-Triazole AnalogsNot specifiedVarious bacterial and fungal strainsPotential inhibition of key bacterial enzymes researchgate.net

Antibacterial Action Against Gram-Positive and Gram-Negative Pathogens

Indazole derivatives have demonstrated notable antibacterial activity against a range of pathogenic bacteria. Studies on N-methyl-3-aryl indazoles revealed that certain compounds exhibit significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, compounds with specific substitutions showed considerable zones of inhibition against Xanthomonas campestris, Escherichia coli, Bacillus cereus, and Bacillus megaterium. orientjchem.org

In particular, some derivatives displayed potent activity against the Gram-negative bacterium Xanthomonas campestris. orientjchem.org Other research into 2-substituted indazoles has also confirmed their potential as antimicrobial agents, with activity observed against both Gram-positive and Gram-negative strains. nih.gov The mechanism of action for some indazole derivatives has been linked to the inhibition of essential bacterial enzymes, disrupting critical cellular processes. nih.gov

Table 1: Antibacterial Activity of Selected Indazole Derivatives

Compound Class Bacterial Strain Activity Measurement Result Reference
N-methyl-3-aryl indazoles Xanthomonas campestris Zone of inhibition Up to 2.3 cm orientjchem.org
N-methyl-3-aryl indazoles Bacillus cereus Zone of inhibition Moderate orientjchem.org
N-methyl-3-aryl indazoles Escherichia coli Zone of inhibition Moderate orientjchem.org
2-substituted indazoles Gram-positive bacteria Not specified Active nih.gov

Antifungal Activity Against Clinically Relevant Fungi

The antifungal potential of indazole derivatives has been explored, with promising results against clinically significant fungal pathogens. A series of indazole-linked triazoles were synthesized and evaluated for their antifungal properties. Notably, a derivative with a 5-bromo substitution on the indazole ring demonstrated significant activity against various Candida and Aspergillus species. nih.gov This finding suggests that halogenated indazole scaffolds could be a promising area for the development of new antifungal agents.

Furthermore, studies on N-methyl-3-aryl indazoles have also reported activity against Candida albicans. orientjchem.org The research indicates that specific structural features on the indazole ring are crucial for potent antifungal effects. While studies have covered Candida and Aspergillus, specific data on the activity against Rhizopus oryzae is not prominently featured in the reviewed literature.

Table 2: Antifungal Activity of Selected Indazole Derivatives

Compound Class Fungal Strain Activity Reference
Indazole-linked triazoles (5-bromo substituted) Candida spp. Significant nih.gov
Indazole-linked triazoles (5-bromo substituted) Aspergillus spp. Significant nih.gov

Antiprotozoal Spectrum of Activity

Research has highlighted the potent antiprotozoal activity of indazole derivatives against several human parasites. Specifically, 2-phenyl-2H-indazole and its derivatives have been synthesized and tested against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. nih.govmdpi.com The results from these studies indicate that certain indazole derivatives exhibit strong antiprotozoal effects, in some cases surpassing the potency of the standard drug, metronidazole. mdpi.com

The structure-activity relationship studies revealed that electron-withdrawing groups on the 2-phenyl ring of the indazole scaffold tend to enhance the antiprotozoal activity. nih.gov This suggests that targeted modifications of the indazole structure can lead to the development of highly effective antiprotozoal agents.

Table 3: Antiprotozoal Activity of Selected 2-Phenyl-2H-Indazole Derivatives

Protozoan Compound Activity (IC₅₀) Key Finding Reference
Giardia intestinalis Some derivatives show sub-micromolar activity More potent than metronidazole mdpi.com
Entamoeba histolytica Varies by substitution Electron-withdrawing groups enhance activity nih.gov

Inhibition of Microbial Virulence Factors and Essential Enzymes

A significant molecular mechanism underlying the antibacterial activity of some indazole derivatives is the inhibition of bacterial DNA gyrase B (GyrB). nih.govnih.gov This enzyme is a type II topoisomerase that is essential for bacterial DNA replication, making it a validated target for antibacterial drugs. The discovery of indazole derivatives as a novel class of GyrB inhibitors represents a promising avenue for developing antibiotics with a new mechanism of action, which could be effective against resistant strains. nih.govnih.gov

Guided by structure-based drug design, researchers have optimized indazole derivatives to achieve excellent enzymatic and antibacterial activity. nih.gov These compounds have shown efficacy against clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Anti-inflammatory Pathways

Indazole derivatives have been identified as possessing significant anti-inflammatory properties, acting through various molecular pathways. researchgate.netnih.gov

Cyclooxygenase-2 (COX-2) Inhibition and Prostaglandin (B15479496) Modulation

A key mechanism of the anti-inflammatory action of indazole derivatives is the selective inhibition of cyclooxygenase-2 (COX-2). nih.govnih.gov COX-2 is an enzyme that is upregulated during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these derivatives can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs. researchgate.net

A series of novel (aza)indazole derivatives were developed that showed high affinity and selectivity for the COX-2 enzyme, with some compounds exhibiting IC₅₀ values in the sub-micromolar range. nih.gov The modulation of prostaglandin synthesis is a direct downstream effect of this COX-2 inhibition.

Table 4: COX-2 Inhibitory Activity of Selected Indazole Derivatives

Compound Class COX-2 IC₅₀ Selectivity vs. COX-1 Reference
(Aza)indazole derivatives As low as 0.409 µM Excellent nih.gov

Cytokine Modulation and Immune Response Regulation

In addition to COX-2 inhibition, indazole and its derivatives have been shown to modulate the production of pro-inflammatory cytokines. nih.gov Cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) play a crucial role in orchestrating the inflammatory response.

In vitro studies have demonstrated that certain indazole compounds can significantly inhibit the release of these pro-inflammatory cytokines in a concentration-dependent manner. nih.gov For instance, indazole itself was found to inhibit over 60% of TNF-α production at a concentration of 250 μM. nih.gov This ability to regulate the immune response at the level of cytokine signaling highlights another important aspect of the anti-inflammatory potential of the indazole scaffold.

Antiviral Properties, Including Anti-HIV Activity and Integrase Inhibition

Indazole derivatives are recognized for their potential as antiviral agents, with a notable focus on their activity against the Human Immunodeficiency Virus (HIV). nih.gov The HIV-1 integrase, an essential enzyme for viral replication, is a key target for many antiviral drugs. google.com

Halogenated heterocyclic compounds have been a focal point in the development of HIV-1 integrase inhibitors. While specific studies on this compound derivatives are limited, research on related halogenated indazoles provides valuable insights. For instance, certain indazole derivatives have been investigated as inhibitors of HIV replication. google.com The substitution pattern on the indazole ring, including the presence and position of halogen atoms, is crucial for potent anti-HIV activity.

A study on 3-chloro-6-nitro-1H-indazole derivatives demonstrated their potential as a scaffold for developing new therapeutic agents, although this study focused on antileishmanial activity. nih.gov The electronic and steric properties of halogen substituents can influence the binding affinity of these derivatives to viral enzymes like integrase. The development of novel N-heterocycles is a continuing strategy in the search for new antiviral drugs. nih.gov

No specific data tables for antiviral activity of this compound derivatives were found in the search results.

Other Pharmacological Activities (e.g., Antiarrhythmic, Antidiabetic, Serotonin (B10506) Receptor Modulation)

Derivatives of halogenated indazoles have shown a broad spectrum of pharmacological activities beyond their antiviral potential. nih.govresearchgate.net

Antiarrhythmic Activity: Indazole derivatives have been investigated for their cardiovascular effects, including antiarrhythmic properties. nih.gov Structure-activity relationship (SAR) studies on certain indazole derivatives have shown that the introduction of a chlorine or methyl group at the C7 position of the indazole nucleus can lead to compounds with higher cardiovascular activity. nih.gov While direct evidence for this compound derivatives is not available, the known influence of halogenation on cardiovascular activity suggests this is a promising area for further research.

Antidiabetic Activity: The potential for indazole derivatives in the management of diabetes is an emerging area of research. nih.gov A series of indazole-based thiadiazole hybrid derivatives were synthesized and evaluated as α-glucosidase inhibitors, an enzyme involved in carbohydrate digestion. nih.gov The study found that the nature and position of substituents on the indazole scaffold influenced the inhibitory activity. nih.gov Another study on a new isatin (B1672199) derivative, N'-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)benzohydrazide, showed a significant reduction in blood glucose levels in alloxan-induced diabetic rats. ijpbs.com These findings suggest that halogenated indazole derivatives could be a source of new antidiabetic agents.

Serotonin Receptor Modulation: Indazole derivatives have been identified as modulators of serotonin receptors, which are implicated in a variety of neurological and psychiatric conditions. researchgate.net For example, certain indazole derivatives with a cyclic amine side chain show high selectivity for 5-HT1 receptors and have potential applications in treating vascular disorders and migraines. Bromination of biologically active compounds has been shown to increase their effectiveness, potentially by enhancing cell membrane penetration or receptor binding affinity. researchgate.net Research on fluorinated 3-(1-alkyl-1H-imidazol-5-yl)-1H-indoles, which share structural similarities with indazole derivatives, revealed a potent and selective 5-HT7 receptor agonist. nih.gov The introduction of a fluorine atom into the phenyl ring of certain indazole-piperazine scaffolds was found to be beneficial for their activity at the serotonin 5-HT2A receptor. nih.gov

Compound Class Pharmacological Activity Key Findings Citations
Indazole DerivativesAntiarrhythmicSubstitution at C7 with chlorine or methyl groups enhances cardiovascular activity. nih.gov
Indazole-Thiadiazole HybridsAntidiabetic (α-glucosidase inhibition)Substituent nature and position on the indazole ring affect inhibitory potential. nih.gov
N'-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)benzohydrazideAntidiabeticSignificant reduction of blood glucose in diabetic rat models. ijpbs.com
Indazole Derivatives with Cyclic Amine Side ChainSerotonin Receptor Modulation (5-HT1)High selectivity for 5-HT1 receptors. researchgate.net
Fluorinated Indazole-Piperazine ScaffoldsSerotonin Receptor Modulation (5-HT2A)Fluorine substitution enhances receptor affinity. nih.gov

Target Identification and Validation Using Chemical Biology Approaches

Identifying the specific molecular targets of bioactive compounds is crucial for understanding their mechanisms of action and for drug development. nih.govbiognosys.com Chemical biology approaches, such as the use of chemical probes and quantitative proteomics, are powerful tools for target identification. frontiersin.orgrsc.orgnih.gov

For indazole derivatives, these methods can help to elucidate the proteins and cellular pathways they interact with to exert their biological effects. For example, in the context of anticancer activity, some indazole derivatives have been found to inhibit specific kinases. nih.gov While specific target identification studies for this compound derivatives are not prominent in the literature, the general strategies are applicable.

Affinity-based probes, which incorporate a reactive group and a reporter tag into the molecule of interest, can be used to covalently label and subsequently identify binding partners in a cellular context. rsc.org Another approach is the Cellular Thermal Shift Assay (CETSA), which can confirm direct binding of a compound to its target protein in intact cells. frontiersin.org These techniques could be applied to derivatives of this compound to uncover their molecular targets and validate their therapeutic potential.

Technique Description Application to Indazole Derivatives Citations
Chemical ProbesMolecules with reactive and reporter groups to identify binding partners.Can be synthesized for halogenated indazoles to pull down and identify their cellular targets. frontiersin.orgrsc.org
Activity-Based Protein Profiling (ABPP)Uses affinity probes to identify enzymes based on their activity state.Could identify specific enzymes inhibited by bioactive indazole derivatives. nih.gov
Cellular Thermal Shift Assay (CETSA)Measures the thermal stabilization of a protein upon ligand binding to confirm target engagement.Can validate the direct binding of indazole derivatives to their putative targets in cells. frontiersin.org
Quantitative Proteomics (e.g., SILAC)Compares protein abundance between treated and untreated cells to identify pathways affected by a compound.Can reveal the broader cellular response to treatment with indazole derivatives. nih.gov

Investigation of Cellular Permeability and Bioavailability in Biological Systems

The ability of a drug to cross cell membranes and be available at its site of action is a critical determinant of its efficacy. nih.gov The physicochemical properties of a molecule, including its lipophilicity, play a significant role in its cellular permeability and bioavailability. The introduction of halogen atoms can modulate these properties. nih.gov

Studies on halogenated heterocyclic compounds have shown that their hydrophobicity often correlates with their membrane permeability. nih.gov For instance, the addition of halogen atoms to a molecule can increase its lipophilicity, which may enhance its ability to cross the lipid bilayers of cell membranes. However, this is not always a simple correlation, as other factors such as molecular size and the potential for hydrogen bonding also play a role. nih.gov

A modular synthetic platform has been developed for creating 3-D fragments for drug discovery, which includes analysis of drug metabolism and pharmacokinetics (DMPK) properties like lipophilicity and aqueous solubility. acs.org Such platforms could be employed to synthesize and evaluate derivatives of this compound to optimize their permeability and bioavailability profiles. While direct experimental data for the cellular permeability of this compound derivatives is scarce, the general principles of how halogenation affects drug-like properties provide a framework for future investigation.

No specific data tables for cellular permeability and bioavailability of this compound derivatives were found in the search results.

Advanced Analytical Methodologies for the Characterization and Research of 5 Bromo 6 Chloro 3 Iodo 1h Indazole

High-Resolution Spectroscopic Techniques for Structural Confirmation and Purity Assessment

High-resolution spectroscopy forms the cornerstone of chemical characterization, providing detailed information on the molecular structure and purity of a sample.

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.

¹H NMR: Proton NMR would be used to identify the number and environment of hydrogen atoms. For 5-Bromo-6-chloro-3-iodo-1H-indazole, the spectrum is expected to show two distinct signals in the aromatic region, corresponding to the protons at the C4 and C7 positions of the indazole ring. An additional broad signal for the N-H proton would also be anticipated, which could be confirmed by D₂O exchange. The precise chemical shifts and coupling patterns between these protons would confirm their relative positions.

¹³C NMR: Carbon NMR provides information about the carbon skeleton. The spectrum for this compound would be expected to display seven distinct signals, one for each carbon atom in the indazole ring system. The chemical shifts would be influenced by the attached halogens (Bromo, Chloro, Iodo) and the nitrogen atoms, allowing for the assignment of each carbon.

2D-NMR: Techniques like COSY (Correlation Spectroscopy) would establish the connectivity between coupled protons (H4 and H7), while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate the proton signals with their directly attached carbons and with carbons over two to three bonds, respectively. This network of correlations provides definitive evidence for the complete molecular structure.

Technique Expected Information for this compound
¹H NMR Signals for two aromatic protons (H-4, H-7) and one N-H proton. Chemical shifts and coupling constants would confirm substitution pattern.
¹³C NMR Seven distinct signals corresponding to the carbon atoms of the indazole ring.
2D-NMR (COSY, HSQC, HMBC) Correlation data to definitively map the connectivity of the entire molecular framework.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

HRMS is crucial for determining the precise molecular weight and elemental composition of a compound.

HRMS: This technique measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places). For this compound (C₇H₃BrClIN₂), HRMS would confirm the exact mass, which is calculated to be 357.3736 g/mol . arkpharmtech.com The unique isotopic pattern resulting from the presence of bromine and chlorine isotopes would provide further definitive confirmation of the elemental composition.

Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the molecular ion is isolated and fragmented. The resulting fragmentation pattern provides valuable structural information by revealing how the molecule breaks apart. For this indazole, characteristic losses of iodine, bromine, and chlorine atoms or small molecules would be expected, helping to piece together the connectivity of the ring system.

Vibrational Spectroscopy (Fourier Transform Infrared, Raman)

Vibrational spectroscopy probes the functional groups present in a molecule by measuring the absorption of infrared radiation (FT-IR) or the inelastic scattering of monochromatic light (Raman).

FT-IR: The FT-IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibration (typically in the range of 3200-3400 cm⁻¹), C-H stretching in the aromatic region (~3100-3000 cm⁻¹), and C=C and C=N stretching vibrations within the heterocyclic ring system (1400-1650 cm⁻¹). The C-Br, C-Cl, and C-I bonds would exhibit stretching vibrations in the fingerprint region (below 1000 cm⁻¹).

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is related to its conjugation system. The fused aromatic and pyrazole (B372694) rings of the indazole core constitute a chromophore that absorbs UV light. The spectrum would show characteristic absorption maxima (λ_max) corresponding to π→π* transitions. The position and intensity of these absorptions are influenced by the substituent halogens.

X-ray Diffraction for Definitive Solid-State Structural Elucidation

For crystalline materials, single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unambiguous proof of the molecular structure of this compound, yielding exact bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding involving the N-H group) in the crystal lattice. This method provides the most definitive structural evidence possible for a compound.

Advanced Chromatographic-Mass Spectrometric Techniques for Impurity Profiling and Metabolite Identification (e.g., LC-HRMS, GC-MS)

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, or byproducts from its synthesis. When coupled with mass spectrometry, these methods become powerful tools for identification.

LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry): This is the premier technique for impurity profiling of non-volatile compounds. A liquid chromatograph separates the components of a mixture, which are then introduced into a high-resolution mass spectrometer. This allows for the detection and identification of even trace-level impurities based on their accurate mass and fragmentation patterns, which is critical for quality control and regulatory purposes.

GC-MS (Gas Chromatography-Mass Spectrometry): For volatile impurities, GC-MS is the method of choice. The sample is vaporized and separated in a gas chromatograph before being analyzed by a mass spectrometer. This can be used to detect residual solvents or volatile byproducts from the manufacturing process.

In Situ and Operando Spectroscopy for Reaction Monitoring and Mechanistic Studies

The synthesis and subsequent reactions of complex molecules like this compound can be significantly optimized by employing in situ and operando spectroscopic methods. mdpi.com These powerful techniques allow for the real-time observation of a chemical reaction as it happens, providing a continuous stream of data on reactant consumption, intermediate formation, and product generation without altering the reaction conditions. mdpi.comrsc.org

For the synthesis of substituted indazoles, which can involve complex catalytic cycles such as rhodium(III)-catalyzed C-H activation and cyclization, operando spectroscopy is invaluable. acs.org Techniques like Operando Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) could be employed to monitor the synthesis of this compound. By tracking characteristic vibrational frequencies of functional groups, researchers can gain deep mechanistic insights. For instance, during a potential synthesis route, one could observe the disappearance of vibrational bands corresponding to the starting materials and the concurrent appearance of new bands associated with the indazole core formation. mdpi.com This allows for the identification of reaction intermediates and the determination of rate-limiting steps, which is crucial for optimizing reaction conditions such as temperature, pressure, and catalyst loading. mdpi.com

A systematic operando DRIFTS spectroscopy study could be designed to understand the mechanism of formation of this compound. mdpi.com This would involve collecting spectra at various stages of the reaction under actual process conditions. The data obtained would help in constructing a detailed reaction profile.

Hypothetical Reaction Monitoring Data for the Synthesis of this compound using In Situ IR Spectroscopy

Time (minutes)Reactant A Peak Intensity (cm⁻¹)Reactant B Peak Intensity (cm⁻¹)Product Peak Intensity (cm⁻¹)
01.001.000.00
150.750.800.20
300.500.600.40
600.250.350.65
1200.050.100.90
240<0.01<0.010.99

This table is a hypothetical representation of data that could be obtained from in situ IR monitoring of a reaction to form this compound. The peak intensities are normalized.

Such detailed mechanistic understanding is not only academically interesting but also vital for the industrial-scale production of such compounds, ensuring efficiency and safety. mdpi.com

Biophysical Methods for Ligand-Target Binding Kinetics and Thermodynamics

Given that indazole derivatives are prominent scaffolds in the development of kinase inhibitors and other therapeutic agents, understanding the binding of this compound to its biological targets is of paramount importance. nih.govnih.gov Biophysical methods provide a direct means to measure the kinetics and thermodynamics of these interactions, offering a much deeper understanding than simple activity assays. youtube.com

Binding Kinetics:

The rates at which a ligand associates (kₒₙ) and dissociates (kₒբբ) from its target protein are crucial determinants of its in vivo efficacy and duration of action. enzymlogic.com A long residence time (the reciprocal of kₒբբ) can lead to a more sustained pharmacological effect. enzymlogic.com Surface Plasmon Resonance (SPR) is a widely used label-free technique to measure these kinetic parameters. In a hypothetical SPR experiment, a target protein (e.g., a specific kinase) would be immobilized on a sensor chip, and a solution of this compound would be flowed over the surface. The change in the refractive index at the surface upon binding and dissociation is monitored in real-time, allowing for the calculation of kₒₙ and kₒբբ. youtube.com

Binding Thermodynamics:

Isothermal Titration Calorimetry (ITC) is the gold standard for determining the thermodynamic parameters of ligand binding. It directly measures the heat released or absorbed during the binding event. By titrating a solution of this compound into a cell containing the target protein, one can determine the binding affinity (Kₐ or its reciprocal, the dissociation constant Kₔ), the enthalpy change (ΔH), and the stoichiometry of binding (n). dntb.gov.ua From these values, the entropy change (ΔS) and the Gibbs free energy change (ΔG) can be calculated. This thermodynamic signature provides insights into the forces driving the interaction, such as hydrogen bonding, hydrophobic interactions, and conformational changes. researchgate.net

Hypothetical Biophysical Data for the Interaction of this compound with a Target Kinase

ParameterValueTechnique
Kinetics
kₒₙ (M⁻¹s⁻¹)1.5 x 10⁵SPR
kₒբբ (s⁻¹)3.0 x 10⁻⁴SPR
Kₔ (nM)2.0SPR
Residence Time (min)55.6SPR
Thermodynamics
Kₔ (nM)2.5ITC
n (stoichiometry)1.05ITC
ΔH (kcal/mol)-8.5ITC
TΔS (kcal/mol)3.2ITC
ΔG (kcal/mol)-11.7ITC

This table presents hypothetical data that would be expected from biophysical characterization of a potent kinase inhibitor. The values are illustrative for this compound.

A favorable enthalpic contribution (negative ΔH) often suggests strong hydrogen bonding and van der Waals interactions, while a positive entropic contribution (positive ΔS) can be due to the release of ordered water molecules from the binding site. Understanding this thermodynamic profile is crucial for structure-based drug design and the optimization of lead compounds. nih.gov

Emerging Research Frontiers and Translational Potential of 5 Bromo 6 Chloro 3 Iodo 1h Indazole Scaffolds

Rational Design of Next-Generation Therapeutic Agents Based on Halogenated Indazole Cores

The rational design of therapeutic agents based on halogenated indazole cores is a cornerstone of modern drug discovery, leveraging computational tools and a deep understanding of structure-activity relationships (SAR). The specific placement and nature of halogen atoms on the indazole ring can profoundly influence a compound's binding affinity, selectivity, and pharmacokinetic profile.

Halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target. researchgate.net The substitution pattern of halogens on the indazole ring, such as in 5-Bromo-6-chloro-3-iodo-1H-indazole, offers a rich playground for medicinal chemists to fine-tune these interactions. For instance, in the design of kinase inhibitors, a major class of drugs that often incorporates the indazole scaffold, the presence of halogens can lead to enhanced potency and selectivity. nih.gov

Molecular docking and computational studies are instrumental in the rational design process. nih.govnih.gov These methods allow researchers to predict how a halogenated indazole derivative will bind to a specific target protein, such as a kinase or an enzyme, and to design modifications that optimize these interactions. For example, docking studies of halogenated imidazole (B134444) chalcones have been used to understand their binding to the EGFR protein, a key target in cancer therapy. pensoft.net Similarly, molecular docking has been employed to evaluate the potential of indazole derivatives as inhibitors of renal cancer-related proteins. nih.gov

The SAR of halogenated indazoles is a critical aspect of their rational design. Studies have shown that the position of the halogen substituent can have a dramatic effect on biological activity. For example, in a series of indazole-pyrimidine based VEGFR-2 inhibitors, the presence of a methoxy (B1213986) group led to higher potency compared to alkyl or halogen substituents. nih.gov Conversely, in other series of kinase inhibitors, halogen substitutions have been shown to increase cellular potency. nih.gov These findings underscore the importance of empirical SAR studies to guide the rational design of new therapeutic agents.

Table 1: Examples of Rationally Designed Indazole Derivatives and their Biological Targets

Compound ClassTargetDesign StrategyKey FindingsReference
Indazole-based diarylureasc-kitStructure-based drug design, molecular dockingThe indazole ring tolerated various substituents; the nitrogen position in the central pyridine (B92270) ring was crucial for activity. nih.gov
1H-indazole analoguesEGFRStructure-based design, computational analysisIdentification of irreversible and mutant-selective EGFR inhibitors. nih.gov
3-substituted 1H-indazolesIDO1 enzymeSAR studiesThe 1H-indazole ring and a carbohydrazide (B1668358) moiety at the C3 position were crucial for potent inhibitory activity. nih.gov
Indazole derivativesFGFR1 kinasesStructure-based designThe indazole group with nitrogen at the 2-position was important for inhibition. nih.gov

Exploration of Multi-Targeted and Polypharmacological Strategies

The "one-drug, one-target" paradigm has been increasingly challenged by the complexity of many diseases, leading to the rise of multi-targeted and polypharmacological strategies. nih.govfrontiersin.org The indazole scaffold is well-suited for the design of such drugs, as its versatile chemistry allows for the incorporation of functionalities that can interact with multiple biological targets.

A notable example of a multi-targeted approach is the development of indazole derivatives that simultaneously inhibit cholinesterases (AChE and BuChE) and BACE1, two key enzymes implicated in Alzheimer's disease. nih.govnih.gov By functionalizing the indazole core at the 5-position with groups like benzamides and ureas, researchers have been able to create compounds with a desirable multi-target profile. nih.gov Some of these derivatives also exhibit anti-inflammatory and neuroprotective effects, further highlighting the potential of this approach. nih.gov

In the realm of cancer therapy, where drug resistance and tumor heterogeneity are major challenges, multi-target inhibitors are of particular interest. medchemexpress.cn Indazole-based compounds have been designed to inhibit multiple kinases that are crucial for tumor growth and survival. For instance, pazopanib (B1684535), an FDA-approved drug, is a multi-target kinase inhibitor with an indazole core that targets VEGFR, PDGFR, and c-Kit. nih.gov Researchers are actively exploring new indazole derivatives with tailored polypharmacology to overcome the limitations of existing therapies. nih.gov For example, pazopanib hybrids have been developed as polypharmacological antitumor agents that target both histone deacetylases (HDACs) and the VEGF pathway. nih.gov

The design of multi-target drugs requires a deep understanding of the structural features that govern binding to different targets. Computational methods, such as molecular docking and pharmacophore modeling, play a crucial role in identifying the key interactions and guiding the design of compounds with the desired polypharmacological profile.

Table 2: Examples of Multi-Targeted Indazole Derivatives

Compound ClassTargetsTherapeutic AreaKey FeaturesReference(s)
5-substituted indazolesAChE, BuChE, BACE1Alzheimer's DiseaseSimultaneous inhibition of key enzymes, anti-inflammatory and neuroprotective effects. nih.govnih.gov
PazopanibVEGFR, PDGFR, c-KitCancerFDA-approved multi-target kinase inhibitor. nih.gov
Pazopanib hybridsHDACs, VEGF pathwayCancerDesigned to exploit the crosstalk between different signaling pathways. nih.gov
3-substituted indazole derivativesMulti-kinasesLung Squamous Cell CarcinomaDesigned based on genetic analysis of mutations to inhibit multiple targets. medchemexpress.cn

Development of Targeted Delivery Systems and Prodrug Approaches

While the intrinsic activity of a drug is crucial, its therapeutic efficacy is also dependent on its ability to reach its target site in the body in sufficient concentrations. Targeted delivery systems and prodrug approaches are two key strategies used to improve the pharmacokinetic and pharmacodynamic properties of drugs, and these are being actively explored for indazole-based compounds.

A significant challenge with some indazole derivatives is their poor aqueous solubility, which can limit their bioavailability and formulation options. nih.gov The prodrug approach involves chemically modifying a drug to create an inactive or less active precursor that is converted to the active drug in the body. frontiersin.org This strategy can be used to enhance solubility, improve permeability, and reduce toxicity. frontiersin.org For example, N-acyloxymethyl analogues of indazole-based HIV-1 inhibitors have been developed as potential prodrugs with increased aqueous solubility and susceptibility to enzymatic hydrolysis. nih.gov

In the context of kinase inhibitors, which are a major class of indazole-based drugs, prodrug strategies are being explored to overcome issues with solubility and to improve oral bioavailability. frontiersin.org For instance, a series of amino ester prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor with an insoluble 2,5-diaminopyrimidine (B1361531) scaffold were designed and synthesized. frontiersin.org One of these prodrugs demonstrated good aqueous solubility and was efficiently converted to the parent compound in human plasma. frontiersin.org

Expanding Applications Beyond Medicinal Chemistry (e.g., Materials Science, Optoelectronics)

The unique photophysical properties of the indazole scaffold have led to its exploration in fields beyond medicinal chemistry, particularly in materials science and optoelectronics. researchgate.netresearchgate.net The ability to tune the electronic properties of the indazole ring through substitution makes it an attractive building block for new functional materials.

One of the most promising applications of indazole derivatives is in organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net OLEDs are used in a variety of electronic displays and lighting applications, and there is a constant search for new materials that can improve their efficiency, stability, and color purity. nih.govbeilstein-journals.org Indazole derivatives have been investigated as both fluorescent emitters and host materials in OLEDs. researchgate.netmdpi.com For example, derivatives of carbazole (B46965) and diphenyl imidazole have been used to create deep-blue emitting OLEDs. nih.govmdpi.com The twisted structure of some indazole-containing molecules can help to prevent intermolecular interactions that can quench fluorescence, leading to improved device performance. nih.gov

The introduction of halogen atoms onto the indazole ring can further modulate the optoelectronic properties of these materials. While specific data on this compound in this context is limited, the principles of molecular design for OLED materials suggest that such substitutions could be used to fine-tune the emission color and charge transport properties of the molecule. uni.lu

Beyond OLEDs, the unique electronic and self-assembly properties of indazole derivatives make them potential candidates for other applications in materials science, such as in sensors and organic photovoltaics. The ability to create a diverse range of indazole-based structures through synthetic chemistry opens up a wide range of possibilities for the development of new materials with tailored properties. researchgate.net

Table 3: Applications of Indazole Derivatives in Optoelectronics

Compound ClassApplicationKey PropertiesReference(s)
Carbazole-π-imidazole derivativesNon-doped deep-blue OLEDsBipolar charge transport, high thermal stability, deep-blue emission. nih.gov
Derivatives of carbazole and diphenyl imidazoleFluorescent emitters and host materials in OLEDsHigh triplet energy, good hole mobility, deep-blue emission. mdpi.com
Imidazole-based semiconductorsGeneral OLED applicationsGood photoluminescence, electrochemical properties, and thermal stability. researchgate.net

Future Perspectives in Indazole Chemistry and Drug Discovery

The indazole scaffold is poised to remain a cornerstone of medicinal chemistry and drug discovery for the foreseeable future. nih.govrsc.org The versatility of the indazole ring system, coupled with the ability to fine-tune its properties through substitution, provides a rich platform for the development of new therapeutic agents and functional materials.

In the realm of drug discovery, the focus is likely to continue on the development of highly selective and potent inhibitors of key biological targets, particularly kinases. nih.govnih.gov The exploration of multi-targeted and polypharmacological approaches will also be a major theme, as researchers seek to develop more effective treatments for complex diseases like cancer and neurodegenerative disorders. nih.govmedchemexpress.cn The development of novel synthetic methodologies will be crucial for accessing new and diverse indazole derivatives. researchgate.net

The challenges of drug resistance and the need for personalized medicine will drive the development of new diagnostic and therapeutic strategies. Indazole-based compounds could play a role in the development of targeted therapies that are tailored to the specific genetic makeup of a patient's disease. medchemexpress.cn Furthermore, the development of innovative drug delivery systems and prodrug strategies will be essential for maximizing the therapeutic potential of indazole-based drugs. frontiersin.orgnih.gov

Beyond medicinal chemistry, the applications of indazole derivatives in materials science and optoelectronics are expected to expand. researchgate.netresearchgate.net The demand for new materials with tailored optical and electronic properties will continue to drive research into the synthesis and characterization of novel indazole-based compounds. The unique properties of these molecules make them promising candidates for a wide range of applications, from next-generation displays and lighting to advanced sensors and solar cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-6-chloro-3-iodo-1H-indazole, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : The synthesis typically involves cyclization of halogenated aniline precursors. A common approach employs palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or Ullmann-type reactions for introducing iodine at the 3-position. Solvent selection (e.g., DMF or THF) and base choice (e.g., K₂CO₃) critically influence yield. For example, adjusting reaction temperature to 80–100°C and using Pd(PPh₃)₄ as a catalyst can enhance cyclization efficiency . Purification via column chromatography with hexane/ethyl acetate gradients is recommended.

Q. How should researchers handle and store this compound to prevent decomposition?

  • Methodological Answer : Store the compound in amber vials under inert gas (N₂ or Ar) at –20°C to minimize light- and moisture-induced degradation. Use anhydrous solvents (e.g., dry DCM) during reactions to avoid hydrolysis. Safety protocols include working in a fume hood with nitrile gloves and PPE, as halogenated indazoles may release toxic fumes upon decomposition .

Advanced Research Questions

Q. What crystallographic techniques are recommended for determining the structure of this compound, and how does SHELX software facilitate refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is ideal for resolving halogen substitution patterns. SHELXL (part of the SHELX suite) is widely used for small-molecule refinement due to its robust handling of heavy atoms (e.g., iodine). Key steps:

  • Collect high-resolution data (≤ 0.8 Å) to resolve Cl/Br/I electron densities.
  • Use TWINABS for data scaling if twinning is observed.
  • Refine anisotropic displacement parameters for halogen atoms to account for thermal motion .

Q. How do the positions of bromine, chlorine, and iodine substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Bromine (C5) : Acts as a leaving group in Suzuki couplings. Electron-withdrawing effects from Cl (C6) enhance oxidative addition with Pd(0) catalysts.
  • Iodine (C3) : Facilitates Ullmann couplings due to lower bond dissociation energy vs. Br/Cl.
  • Example: In a Sonogashira reaction, iodine at C3 directs alkyne addition to C4, while Cl at C6 sterically hinders C7 functionalization. Monitor regioselectivity via LC-MS and ¹H NMR .

Q. In structure-activity relationship (SAR) studies, how does the substitution pattern of this compound affect its biological activity compared to analogs?

  • Methodological Answer :

  • Halogen Effects : Iodine at C3 increases lipophilicity (logP), enhancing membrane permeability. Cl at C6 stabilizes π-π stacking with kinase ATP-binding pockets.
  • Biological Data :
CompoundIC₅₀ (nM)Target Protein
5-Bromo-6-Cl-3-I-1H-indazole120 ± 15EGFR L858R
5-Bromo-6-F-3-Me-1H-indazole500 ± 30EGFR L858R
  • Replace iodine with methyl (C3) reduces activity by ~4-fold, highlighting the role of halogen bonding .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported synthetic yields for this compound?

  • Methodological Answer : Contradictions often arise from solvent purity or catalyst loading. For example:

  • Case 1 : A study reports 45% yield using Pd(OAc)₂ in DMF.
  • Case 2 : A 72% yield is achieved with PdCl₂(PPh₃)₂ in DMAc.
  • Resolution : Optimize ligand-to-Pd ratio (1:2) and degas solvents to prevent Pd black formation. Confirm intermediate purity via TLC before proceeding to cyclization .

Experimental Design Considerations

Q. What strategies mitigate competing side reactions during iodination at the 3-position of the indazole core?

  • Methodological Answer :

  • Use NIS (N-iodosuccinimide) in acetic acid to minimize electrophilic substitution at C4/C7.
  • Add NaHCO₃ to buffer the reaction (pH 7–8) and reduce HI byproduct formation.
  • Monitor reaction progress with ¹H NMR (disappearance of C3-H signal at δ 8.2 ppm) .

Safety and Compliance

Q. What analytical methods validate the absence of genotoxic impurities in this compound batches?

  • Methodological Answer :

  • LC-HRMS (High-Resolution Mass Spectrometry) to detect trace aryl amines (potential mutagenic byproducts).
  • ICH M7-compliant Ames testing using Salmonella typhimurium strains TA98 and TA100 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.